Fluxapyroxad-N-desmethyl

Beschreibung

BenchChem offers high-quality Fluxapyroxad-N-desmethyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluxapyroxad-N-desmethyl including the price, delivery time, and more detailed information at info@benchchem.com.

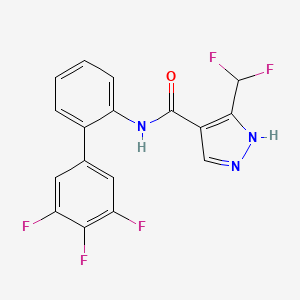

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-N-[2-(3,4,5-trifluorophenyl)phenyl]-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F5N3O/c18-11-5-8(6-12(19)14(11)20)9-3-1-2-4-13(9)24-17(26)10-7-23-25-15(10)16(21)22/h1-7,16H,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGSBKQBCWBROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=C(NN=C3)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS 2056235-52-8 Fluxapyroxad-N-desmethyl technical data

An In-depth Technical Guide to Fluxapyroxad-N-desmethyl (CAS 2056235-52-8)

Foreword

This technical guide provides a comprehensive overview of Fluxapyroxad-N-desmethyl (CAS 2056235-52-8), a principal metabolite of the broad-spectrum fungicide fluxapyroxad. As a Senior Application Scientist, the intent is not merely to collate data but to provide a synthesized resource that delves into the causality behind its formation, its mechanism of action, and the methodologies for its detection. This document is structured to empower researchers, toxicologists, and drug development professionals with the foundational knowledge required for informed investigation and risk assessment.

Compound Identification and Physicochemical Properties

Fluxapyroxad-N-desmethyl, systematically known as 3-(difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide, is the product of in-vivo or environmental N-demethylation of its parent compound, fluxapyroxad.[1][2] This metabolic transformation is a critical consideration in toxicological and environmental fate studies, as the resulting compound retains biological activity and contributes to the overall residue profile. The structural integrity of the pyrazole-carboxamide core, essential for its fungicidal activity, is maintained post-demethylation.

The physicochemical properties of a compound are fundamental to understanding its environmental distribution, bioavailability, and suitability for various analytical methods. Fluxapyroxad-N-desmethyl is a white to pale yellow solid with a melting point in the range of 141-143°C.[3] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of Fluxapyroxad-N-desmethyl

| Property | Value | Source |

| CAS Number | 2056235-52-8 | [2][3] |

| Molecular Formula | C₁₇H₁₀F₅N₃O | [1][2][3] |

| Molecular Weight | 367.28 g/mol | [2][3] |

| IUPAC Name | 3-(difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide | [3] |

| Appearance | White to Pale Yellow Solid | [3] |

| Melting Point | 141 - 143°C | [3] |

| Boiling Point (Predicted) | 451.2 ± 45.0 °C | [4] |

| Density (Predicted) | 1.494 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 9.45 ± 0.50 | [4] |

Mechanism of Action: Succinate Dehydrogenase Inhibition

Fluxapyroxad-N-desmethyl, like its parent compound, functions as a succinate dehydrogenase inhibitor (SDHI).[1] This enzyme, also known as Complex II, is a critical component of the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle in fungi.[5][6]

The rationale for the efficacy of SDHIs lies in their ability to disrupt cellular respiration. By binding to the ubiquinone-binding site of the succinate dehydrogenase enzyme complex, Fluxapyroxad-N-desmethyl competitively inhibits the oxidation of succinate to fumarate. This inhibition has a dual-pronged effect: it halts the production of ATP by disrupting the electron flow through the ETC and simultaneously depletes the pool of essential building blocks for cellular synthesis that are normally supplied by the TCA cycle.[5] The ultimate consequence for the fungal pathogen is a cessation of vital life processes, including spore germination, germ tube elongation, and mycelial growth, leading to cell death.[1][5][6]

Caption: Inhibition of Succinate Dehydrogenase (Complex II) by Fluxapyroxad-N-desmethyl.

Metabolic Formation

Fluxapyroxad-N-desmethyl is a primary metabolite of fluxapyroxad, formed through an N-demethylation reaction.[1][5] This biotransformation typically occurs in plants, animals, and soil microorganisms. In a nationwide study on peanut crops in China, fluxapyroxad was observed to be demethylated to form Fluxapyroxad-N-desmethyl (referred to in the study as M700F008).[7][8] This metabolite can be further conjugated, for instance, through N-glycosylation to form other metabolites like M700F048.[7][8] The presence and concentration of these metabolites are crucial for comprehensive dietary risk assessments.

Caption: Metabolic formation of Fluxapyroxad-N-desmethyl from its parent compound.

Synthesis and Availability

While Fluxapyroxad-N-desmethyl is primarily of interest as a metabolite, its synthesis is essential for producing certified reference materials for analytical and toxicological studies. The synthesis of the parent compound, fluxapyroxad, typically involves a multi-step process culminating in the coupling of a substituted pyrazole ring with a trifluorinated biphenyl derivative.[9][10] The synthesis of the N-desmethyl variant would follow a similar strategy, utilizing a pyrazole precursor lacking the N-methyl group. For research purposes, it is more practical to procure Fluxapyroxad-N-desmethyl as a neat analytical standard from accredited suppliers who ensure its purity and characterization under an ISO/IEC 17025 scope.[11]

Analytical Methodologies

The accurate quantification of Fluxapyroxad-N-desmethyl in complex matrices such as food and environmental samples is paramount for regulatory compliance and safety assessment. The method of choice is typically Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity.[7][12] A common sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Experimental Protocol: QuEChERS-based UPLC-MS/MS Analysis

This protocol is a generalized workflow based on established methods for the analysis of fluxapyroxad and its metabolites in food matrices.[12]

1. Sample Extraction: a. Homogenize 10 g of the sample (e.g., tomato, wheat). b. Add 10 mL of acetonitrile containing 0.2% formic acid. c. Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride). d. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take a 1 mL aliquot of the supernatant from the extraction step. b. Add it to a d-SPE tube containing a cleanup sorbent (e.g., octadecylsilane, C18). c. Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

3. UPLC-MS/MS Analysis: a. Transfer the cleaned extract into an autosampler vial. b. Inject 1-5 µL of the sample into the UPLC-MS/MS system. c. Chromatographic separation is typically achieved on a C18 column with a gradient elution using mobile phases such as water with formic acid and acetonitrile. d. Detection and quantification are performed using a tandem mass spectrometer operating in negative ion mode, monitoring specific precursor-to-product ion transitions for Fluxapyroxad-N-desmethyl.

Table 2: Typical UPLC-MS/MS Method Performance

| Parameter | Typical Value | Source |

| Limit of Quantification (LOQ) | < 0.47 µg/kg | [12] |

| Recovery | 74.9% - 110.5% | [12] |

| Relative Standard Deviation (RSD) | ≤ 15.5% | [12] |

digraph "Analytical_Workflow" { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Sample [label="1. Sample Homogenization\n(10g)"]; Extraction [label="2. Acetonitrile Extraction\n(QuEChERS salts)"]; Centrifuge1 [label="3. Centrifugation", shape=cylinder]; Cleanup [label="4. d-SPE Cleanup\n(C18 sorbent)"]; Centrifuge2 [label="5. Centrifugation", shape=cylinder]; Analysis [label="6. UPLC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Sample -> Extraction; Extraction -> Centrifuge1; Centrifuge1 -> Cleanup [label="Supernatant"]; Cleanup -> Centrifuge2; Centrifuge2 -> Analysis [label="Cleaned Extract"]; }

Caption: Generalized workflow for the analysis of Fluxapyroxad-N-desmethyl.

Toxicological Profile

The toxicological assessment of Fluxapyroxad-N-desmethyl is critical, as metabolites can sometimes exhibit different or greater toxicity than the parent compound. While much of the available data pertains to fluxapyroxad, specific hazard classifications for the N-desmethyl metabolite are available.

Human Health: The parent compound, fluxapyroxad, exhibits low acute toxicity via oral, dermal, and inhalation routes in rats.[5][6] The primary target organ for repeated exposure is the liver.[5][6][13] Fluxapyroxad was deemed "not likely" to be carcinogenic in humans.[13] However, the GHS classification for Fluxapyroxad-N-desmethyl includes a warning for suspected carcinogenicity (H351).[14]

Environmental Toxicology: Fluxapyroxad is highly toxic to aquatic organisms, including fish and invertebrates.[13] The GHS classification for Fluxapyroxad-N-desmethyl corroborates this, indicating it is very toxic to aquatic life with long-lasting effects (H400, H410).[14] The parent compound is persistent in soil and aquatic systems, with long degradation half-lives, indicating a potential for long-term environmental exposure.[6][8]

Table 3: GHS Hazard Classifications for Fluxapyroxad-N-desmethyl

| Hazard Code | Hazard Statement | Class |

| H351 | Suspected of causing cancer | Carcinogenicity (Warning) |

| H400 | Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard (Warning) |

| H410 | Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Warning) |

| Source:[14] |

Conclusion

Fluxapyroxad-N-desmethyl is a biologically active and analytically significant metabolite of the fungicide fluxapyroxad. Its mode of action as a succinate dehydrogenase inhibitor mirrors that of its parent, highlighting the importance of including it in residue definitions for risk assessment. The availability of robust analytical methods, primarily UPLC-MS/MS, allows for its sensitive detection in various matrices. The toxicological profile, particularly its high aquatic toxicity and suspected carcinogenicity, underscores the necessity for its continued monitoring in food and the environment to ensure human and ecological safety. This guide provides the core technical knowledge base for professionals engaged in the study and regulation of this important fungicidal metabolite.

References

- Google Patents. (n.d.). CN108610290B - Preparation method of fluxapyroxad.

-

PubChem. (n.d.). 5-(difluoromethyl)-N-(2-(3,4,5-trifluorophenyl)phenyl)-1H-pyrazole-4-carboxamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluxapyroxad. Retrieved from [Link]

-

PubChem. (n.d.). Fluxapyroxad. Retrieved from [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the Evaluation of the New Active Fluxapyroxad in the Product MBREX Fungicide. Retrieved from [Link]

-

Environmental Protection Agency. (2012). Pesticides - Fact Sheet for Fluxapyroxad. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Fluxapyroxad (Ref: BAS 700F). AERU. Retrieved from [Link]

-

PubMed. (n.d.). Effective Monitoring of Fluxapyroxad and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Treatment Based on UPLC-MS/MS. Retrieved from [Link]

-

PubMed. (2022). A Nationwide Study of Residual Fate of Fluxapyroxad and Its Metabolites in Peanut Crops Across China: Assessment of Human Exposure Potential. Retrieved from [Link]

-

MDPI. (n.d.). Impact of Fluxapyroxad and Mefentrifluconazole on Microbial Succession and Metabolic Regulation in Rice Under Field Conditions. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). Fluxapyroxad Environmental Chemistry Method - Soil. Retrieved from [Link]

-

PMC. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]

-

MDPI. (2022). A Nationwide Study of Residual Fate of Fluxapyroxad and Its Metabolites in Peanut Crops Across China: Assessment of Human Exposure Potential. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Buy Fluxapyroxad-N-desmethyl | 2056235-52-8 [smolecule.com]

- 3. anaxlab.com [anaxlab.com]

- 4. 3-(Difluoromethyl)-N-(3'',4'',5''-trifluoro[1,1''-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide | 2056235-52-8 [chemicalbook.com]

- 5. apvma.gov.au [apvma.gov.au]

- 6. www3.epa.gov [www3.epa.gov]

- 7. A Nationwide Study of Residual Fate of Fluxapyroxad and Its Metabolites in Peanut Crops Across China: Assessment of Human Exposure Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]

- 10. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 11. Fluxapyroxad-N-desmethyl | LGC Standards [lgcstandards.com]

- 12. Effective Monitoring of Fluxapyroxad and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Treatment Based on UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluxapyroxad - Wikipedia [en.wikipedia.org]

- 14. 5-(difluoromethyl)-N-(2-(3,4,5-trifluorophenyl)phenyl)-1H-pyrazole-4-carboxamide | C17H10F5N3O | CID 132488599 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight and formula of Fluxapyroxad-N-desmethyl

Physicochemical Profile, Metabolic Genesis, and Bioanalytical Characterization

Executive Summary

Fluxapyroxad-N-desmethyl (Code: M700F008) is the primary bioactive metabolite of Fluxapyroxad, a succinate dehydrogenase inhibitor (SDHI) fungicide. Formed via N-demethylation of the pyrazole ring, this compound represents a critical analyte in residue definition, environmental fate assessment, and toxicological screening.[1] Unlike its parent, which possesses a methyl group on the pyrazole nitrogen, the N-desmethyl variant exposes a secondary amine, significantly altering its polarity and ionization behavior in mass spectrometry. This guide provides a definitive technical reference for its identification, synthesis pathway, and quantification.

Physicochemical Identity

The accurate characterization of Fluxapyroxad-N-desmethyl requires precise distinction from its parent compound. The loss of the methyl group (-CH₃) results in a mass shift of -14.01 Da relative to Fluxapyroxad.

Table 1: Chemical Specification

| Parameter | Specification |

| Common Name | Fluxapyroxad-N-desmethyl |

| Metabolite Code | M700F008 |

| IUPAC Name | 3-(difluoromethyl)-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide |

| CAS Registry Number | 2056235-52-8 |

| Molecular Formula | C₁₇H₁₀F₅N₃O |

| Molecular Weight (Average) | 367.28 g/mol |

| Monoisotopic Mass | 367.0744 Da |

| Structural Change | Demethylation at the N1-position of the pyrazole ring.[2][3][4][5] |

| Solubility Profile | Lower logP than parent; increased polarity due to exposed N-H moiety. |

Metabolic Genesis & Pathway Analysis

The formation of Fluxapyroxad-N-desmethyl is the result of Phase I metabolism, primarily mediated by cytochrome P450 enzymes in mammalian liver microsomes and microbial degradation in soil matrices.

Mechanism of Formation[3][5]

-

Substrate Binding: Fluxapyroxad enters the enzymatic pocket.

-

Oxidation: The N-methyl group on the pyrazole ring undergoes hydroxylation to form an unstable hydroxymethyl intermediate.

-

Dealkylation: Spontaneous loss of formaldehyde yields the secondary amine, Fluxapyroxad-N-desmethyl (M700F008).

-

Downstream Conjugation: M700F008 often serves as a precursor for Phase II metabolism, specifically N-glycosylation to form the metabolite M700F048 in plant matrices.

Visualization: Metabolic Pathway

The following diagram illustrates the degradation pathway from the parent compound to its key metabolites.

Figure 1: Metabolic cascade showing the N-demethylation of Fluxapyroxad to M700F008 and subsequent glycosylation.[4][5]

Analytical Methodology: LC-MS/MS Protocol

Quantification of Fluxapyroxad-N-desmethyl is challenging due to its structural similarity to the parent. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.

Critical Technical Note: Unlike the parent compound which is often analyzed in Positive Ion Mode (ESI+), the N-desmethyl metabolite possesses an acidic proton on the pyrazole ring (pKa ~12.6), making Negative Ion Mode (ESI-) highly sensitive and selective for this specific analyte.

Sample Preparation (QuEChERS Optimized)

To ensure recovery >85% from complex matrices (soil/plant tissue):

-

Extraction: Weigh 10g sample. Add 10 mL Acetonitrile (containing 1% Acetic Acid).

-

Partitioning: Add 4g MgSO₄ and 1g NaCl. Shake vigorously for 1 min. Centrifuge at 4000 rpm.

-

Cleanup (d-SPE): Transfer supernatant to tube containing PSA (Primary Secondary Amine) and C18 sorbent to remove lipids and sugars.

-

Reconstitution: Evaporate solvent and reconstitute in Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

LC-MS/MS Parameters

The following Multiple Reaction Monitoring (MRM) transitions are validated for M700F008.

Instrument Settings:

-

Ionization: Electrospray Ionization (ESI)

-

Polarity: Negative (-)

-

Precursor Ion: [M-H]⁻ = 366.0 m/z

Table 2: MRM Transitions for Fluxapyroxad-N-desmethyl

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| M700F008 | 366.0 | 306.0 | 20 | Quantifier |

| M700F008 | 366.0 | 326.0 | 16 | Qualifier |

Note: The transition 366.0 → 306.0 corresponds to the loss of 60 Da, characteristic of specific fragmentation of the pyrazole-carboxamide moiety in negative mode.

Visualization: Analytical Workflow

Figure 2: Step-by-step extraction and quantification workflow for M700F008.[1][6]

Regulatory & Safety Context

In regulatory residue definitions (e.g., JMPR, EPA), Fluxapyroxad-N-desmethyl is frequently monitored alongside the parent compound.

-

Residue Definition: For plant commodities, the residue is often defined as Fluxapyroxad (parent) only. However, for risk assessment, the sum of Parent + M700F008 + M700F048 (expressed as parent equivalents) is typically calculated.

-

Toxicology: M700F008 shares the SDHI mode of action but generally exhibits lower acute toxicity compared to the parent. It is considered relevant for chronic exposure assessments in groundwater and rotational crops.

References

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2012). Fluxapyroxad: Pesticide Residues in Food 2012 Evaluations Part I - Residues. Food and Agriculture Organization of the United Nations. Link

-

U.S. Environmental Protection Agency (EPA). (2012). Pesticide Fact Sheet: Fluxapyroxad. Office of Chemical Safety and Pollution Prevention. Link

-

Dong, F., et al. (2022). A Nationwide Study of Residual Fate of Fluxapyroxad and Its Metabolites in Peanut Crops Across China. National Institutes of Health (PMC). Link

-

LGC Standards. (n.d.). Fluxapyroxad-N-desmethyl Reference Standard Data Sheet. Link

Sources

- 1. Fluxapyroxad | 907204-31-3 | Benchchem [benchchem.com]

- 2. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. A Nationwide Study of Residual Fate of Fluxapyroxad and Its Metabolites in Peanut Crops Across China: Assessment of Human Exposure Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

Introduction: The Significance of Fluxapyroxad and its Metabolic Transformation

An In-Depth Technical Guide to the Core Differences Between Fluxapyroxad and its N-desmethyl Metabolite

Fluxapyroxad is a highly effective, broad-spectrum fungicide belonging to the pyrazole-carboxamide chemical class.[1] It is commercially significant for its control over a wide array of fungal diseases in numerous crops.[1][2] The mode of action for Fluxapyroxad is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, within the mitochondrial respiratory chain of fungi.[3][4] This inhibition disrupts cellular respiration and energy production, ultimately leading to the cessation of fungal growth, including spore germination, germ tube elongation, and mycelial development.[1][4]

As with any xenobiotic compound introduced into a biological system, Fluxapyroxad undergoes metabolic transformation. In plants, animals, and soil, a primary metabolic pathway is the N-demethylation of the pyrazole ring, resulting in the formation of the Fluxapyroxad N-desmethyl metabolite (also referred to as M700F008 in some literature).[5] This guide provides a detailed technical examination of the fundamental differences between the parent compound, Fluxapyroxad, and its primary N-desmethyl metabolite, focusing on their chemical structure, biological activity, toxicological profiles, and the analytical methodologies required for their differentiation and quantification.

Part 1: Structural and Physicochemical Distinctions

The core difference between Fluxapyroxad and its N-desmethyl metabolite lies in a single methyl group (CH₃) attached to a nitrogen atom on the pyrazole ring. The removal of this group, a process known as N-demethylation, alters the molecule's fundamental physicochemical properties.

The parent compound, Fluxapyroxad, is chemically identified as 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide.[1][6] The N-desmethyl metabolite, by contrast, lacks the methyl group at the N-1 position of the pyrazole ring. This seemingly minor structural change has significant implications for molecular weight, polarity, and solubility, which in turn can influence its environmental fate and biological interactions.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical differences derived from their structural divergence.

| Property | Fluxapyroxad (Parent) | N-desmethyl Metabolite | Rationale for Difference |

| IUPAC Name | 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide | 3-(difluoromethyl)-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide | Absence of the "1-methyl" designation in the metabolite's name. |

| Chemical Formula | C₁₈H₁₂F₅N₃O[1] | C₁₇H₁₀F₅N₃O[7] | Loss of one carbon and two hydrogen atoms (CH₂) from the formula. |

| Molecular Weight | 381.31 g/mol [1][6] | ~367.27 g/mol [7] | The molecular weight is reduced by the mass of the lost CH₂ group. |

| Log P (Octanol-Water Partition Coefficient) | 3.13[6] | Expected to be lower | The removal of the nonpolar methyl group and the introduction of an N-H bond increases the molecule's relative polarity, which typically leads to a lower Log P value. |

| Water Solubility | 3.44 mg/L (at 20°C, pH 7)[6] | Expected to be slightly higher | Increased polarity due to the N-H group can lead to more favorable interactions with water molecules, potentially increasing solubility. |

Part 2: The Metabolic Pathway of N-Demethylation

In biological systems such as plants and animals, Fluxapyroxad is metabolized through several reactions, with N-demethylation being a primary transformation.[4][5] This conversion is typically mediated by cytochrome P450 enzymes. The process involves the oxidative removal of the methyl group from the pyrazole nitrogen, yielding the N-desmethyl metabolite and formaldehyde as a byproduct.

This metabolic step is crucial for understanding the complete residue profile of Fluxapyroxad in food commodities and environmental matrices. The resulting metabolite may exhibit its own biological activity and toxicological profile, necessitating its inclusion in comprehensive risk assessments.

Caption: Metabolic conversion of Fluxapyroxad to its N-desmethyl metabolite.

Part 3: Comparative Biological Activity and Toxicological Profile

Fungicidal Efficacy

Toxicological Assessment

From a regulatory and safety perspective, the toxicological profiles of both the parent compound and its major metabolites are critical.

-

Fluxapyroxad (Parent): Toxicological data shows that Fluxapyroxad has low acute toxicity in mammals via oral, dermal, and inhalation routes.[4][8] The primary target organ for toxicity is the liver.[1][4] Importantly, regulatory agencies like the U.S. EPA have classified Fluxapyroxad as "Not likely to be Carcinogenic to Humans," and it has not been found to be genotoxic.[5][8]

-

N-desmethyl Metabolite: Studies on the metabolites of Fluxapyroxad have generally concluded that they are not more toxic than the parent compound.[5] For instance, acute oral toxicity studies on various Fluxapyroxad metabolites have shown them to be of low toxicity (LD₅₀ >2000 mg/kg).[9] This suggests that the N-demethylation process does not lead to a more hazardous compound from a human health standpoint.

Part 4: Experimental Protocol for Comparative Analysis

The differentiation and quantification of Fluxapyroxad and its N-desmethyl metabolite in complex matrices like crops require robust analytical methods. The causality behind the chosen methodology is driven by the need for high sensitivity, selectivity, and efficiency. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this application. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is selected for its proven efficacy in extracting pesticide residues from high-moisture food matrices.[10]

Workflow: UPLC-MS/MS Analysis of Fluxapyroxad and N-desmethyl Metabolite in a Plant Matrix

Caption: Experimental workflow for the analysis of Fluxapyroxad and its metabolite.

Detailed Step-by-Step Methodology

1. Sample Homogenization:

-

Rationale: To ensure a representative subsample is taken for analysis. Cryogenic homogenization with dry ice prevents enzymatic degradation of the analytes.

-

Protocol:

2. QuEChERS Extraction:

-

Rationale: Acetonitrile is used for efficient extraction of a wide polarity range of pesticides. The addition of salts (e.g., magnesium sulfate, sodium chloride) induces phase separation and drives the analytes into the organic layer.

-

Protocol:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

- Add 10 mL of acetonitrile (often containing a small percentage of formic acid, e.g., 0.2%, to improve analyte stability).[2][10]

- Add a QuEChERS extraction salt packet.

- Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 10 minutes.[2]

3. Dispersive SPE (dSPE) Cleanup:

-

Rationale: The supernatant from the extraction contains co-extracted matrix components (pigments, lipids, sugars) that can interfere with LC-MS/MS analysis. A dSPE cleanup step using a sorbent like C18 removes nonpolar interferences.

-

Protocol:

4. UPLC-MS/MS Analysis:

-

Rationale: UPLC provides rapid and high-resolution separation. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte, allowing for accurate quantification even at trace levels.

-

Protocol:

- Column: Use a reversed-phase column (e.g., C18, 1.7 µm particle size).

- Mobile Phase: A gradient of water and methanol/acetonitrile (both with a modifier like formic acid or ammonium formate).

- Injection Volume: 1-5 µL.

- MS/MS Detection: Operate in electrospray ionization (ESI) mode (positive or negative, depending on the analyte). Develop an MRM method with at least two specific transitions for Fluxapyroxad and its N-desmethyl metabolite for confident identification and quantification.

5. Quantification:

-

Rationale: Matrix effects can suppress or enhance the analyte signal. Using matrix-matched calibration standards (standards prepared in blank matrix extract) compensates for these effects, ensuring accurate quantification.

-

Protocol: Prepare a calibration curve (e.g., 0.001 to 0.1 mg/kg) by fortifying blank matrix extract with known concentrations of analytical standards for both Fluxapyroxad and the N-desmethyl metabolite. Plot the peak area against concentration and apply linear regression to determine the concentration in the unknown samples. The method should be validated for linearity, accuracy (recoveries of 70-120%), precision (RSD ≤20%), and limits of quantification (LOQ).[2][10]

Conclusion

The difference between Fluxapyroxad and its N-desmethyl metabolite is a clear example of how metabolic processes alter the chemical identity and properties of an active ingredient. While the structural change is minor—the removal of a single methyl group—it has tangible effects on the molecule's physicochemical properties. Both the parent and the metabolite exhibit fungicidal activity by inhibiting the same target enzyme, SDH. From a toxicological standpoint, the N-demethylation does not appear to increase the hazard to mammals. A thorough understanding of this parent-metabolite relationship is essential for accurate residue analysis, comprehensive dietary risk assessment, and effective regulatory oversight in the agricultural sector.

References

-

U.S. Environmental Protection Agency. Fluxapyroxad. Human Health Risk Assessment for the Proposed New Use on Stevia, and Amended Use on Coffee and Imported Avocado . Regulations.gov. Available at: [Link]

-

PubMed. Effective Monitoring of Fluxapyroxad and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Treatment Based on UPLC-MS/MS . Available at: [Link]

-

Food and Agriculture Organization of the United Nations. Fluxapyroxad - JMPR 2005 . Available at: [Link]

-

Wikipedia. Fluxapyroxad . Available at: [Link]

-

ResearchGate. A Nationwide Study of Residual Fate of Fluxapyroxad and Its Metabolites in Peanut Crops Across China: Assessment of Human Exposure Potential . Available at: [Link]

-

National Institutes of Health (NIH). Impact of Fluxapyroxad and Mefentrifluconazole on Microbial Succession and Metabolic Regulation in Rice Under Field Conditions . Available at: [Link]

-

AERU, University of Hertfordshire. Fluxapyroxad (Ref: BAS 700F) . Available at: [Link]

-

U.S. Environmental Protection Agency. Pesticides - Fact Sheet for Fluxapyroxad . Available at: [Link]

-

Australian Pesticides and Veterinary Medicines Authority (APVMA). Public Release Summary on the Evaluation of the New Active Fluxapyroxad in the Product MBREX Fungicide . Available at: [Link]

-

National Institutes of Health (NIH). Investigation of Residue Dissipation of Fluxapyroxad and Its Metabolites in Chinese Cabbage and Spring Scallion Using Different Application Methods . Available at: [Link]

-

MDPI. Investigation of Residue Dissipation of Fluxapyroxad and Its Metabolites in Chinese Cabbage and Spring Scallion Using Different Application Methods . Available at: [Link]

-

U.S. Environmental Protection Agency. Fluxapyroxad. Human Health Risk Assessment for the Proposed New Use on Pomegranate . Regulations.gov. Available at: [Link]

Sources

- 1. Fluxapyroxad - Wikipedia [en.wikipedia.org]

- 2. Investigation of Residue Dissipation of Fluxapyroxad and Its Metabolites in Chinese Cabbage and Spring Scallion Using Different Application Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Fluxapyroxad and Mefentrifluconazole on Microbial Succession and Metabolic Regulation in Rice Under Field Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apvma.gov.au [apvma.gov.au]

- 5. fao.org [fao.org]

- 6. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]

- 7. biosynth.com [biosynth.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. www3.epa.gov [www3.epa.gov]

- 10. Effective Monitoring of Fluxapyroxad and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Treatment Based on UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Fluxapyroxad-N-desmethyl & The SDHI Mode of Action

Content Type: Technical Guide / Whitepaper Audience: Researchers, Application Scientists, Drug Development Professionals Subject: Mechanism, Metabolism, and Analysis of Fluxapyroxad and its Bioactive Metabolite M700F008[1]

Executive Summary

Fluxapyroxad is a second-generation carboxamide fungicide belonging to the Succinate Dehydrogenase Inhibitor (SDHI) class. While the parent compound is the primary driver of fungicidal efficacy, its metabolic fate reveals a critical bioactive intermediate: Fluxapyroxad-N-desmethyl (M700F008) .

This guide analyzes the molecular mechanism of Fluxapyroxad, the specific role and formation of the N-desmethyl metabolite, and the experimental frameworks required to validate their activity and presence in complex matrices.

Molecular Mode of Action (MoA)

The Target: Complex II (Succinate Dehydrogenase)

The primary target of Fluxapyroxad is the Succinate Dehydrogenase (SDH) enzyme complex (Complex II) within the mitochondrial electron transport chain (ETC).[2][3] This complex is functionally unique as it links the tricarboxylic acid (TCA) cycle to the ETC.

-

Subunits: The complex consists of four subunits: SdhA (flavoprotein), SdhB (iron-sulfur protein), SdhC, and SdhD (membrane-anchoring subunits).

-

Binding Site: Fluxapyroxad targets the Ubiquinone-binding site (Q-site) , a hydrophobic pocket formed at the interface of SdhB, SdhC, and SdhD.

Mechanism of Inhibition

Fluxapyroxad mimics the structure of ubiquinone, acting as a competitive inhibitor.

-

Entry: The lipophilic nature of the pyrazole-carboxamide scaffold allows Fluxapyroxad to penetrate the mitochondrial inner membrane.

-

Binding: The amide oxygen of Fluxapyroxad forms critical hydrogen bonds with conserved tyrosine and tryptophan residues (e.g., Tyr58, Trp164 in S. sclerotiorum numbering) within the Q-site.

-

Disruption: The difluoromethyl group and the biphenyl moiety occupy the hydrophobic pockets, preventing ubiquinone binding.

-

Consequence: Electron transfer from succinate to ubiquinone is blocked. This halts cellular respiration (ATP depletion) and causes an accumulation of succinate, which can act as a toxic signaling molecule, leading to oxidative stress and cell death.

The N-desmethyl Variant (M700F008)

The N-desmethyl metabolite (M700F008) is formed by the removal of the methyl group from the pyrazole amine.

-

Activity Retention: While the N-methyl group in the parent compound is optimized for hydrophobic fit and metabolic stability, the N-desmethyl metabolite retains the core pharmacophore (carboxamide bridge and lipophilic tails). Consequently, it acts as a bioactive metabolite , retaining SDHI activity, though typically with altered binding kinetics compared to the parent.

-

Significance: In residue analysis and toxicology, M700F008 is a "residue of concern" because it contributes to the total toxicological load, even if its intrinsic potency or environmental stability differs from the parent.

Metabolic Pathway & Environmental Fate[2][4]

Fluxapyroxad undergoes biotransformation in plants and animals. The primary Phase I reaction is N-demethylation , yielding M700F008. In plants, this is rapidly followed by Phase II conjugation (glycosylation).

Visualization: Metabolic Trajectory

The following diagram illustrates the degradation pathway from the parent compound to its terminal metabolites.

Caption: Primary metabolic pathway of Fluxapyroxad showing the formation of the N-desmethyl metabolite (M700F008) and its subsequent conjugation.

Experimental Protocols

To study Fluxapyroxad and M700F008, researchers must employ rigorous assays for both biological activity and chemical quantification.

Protocol A: Mitochondrial Complex II Inhibition Assay

Objective: Determine the IC50 of Fluxapyroxad vs. M700F008 on SDH activity.

Reagents:

-

Mitochondrial fraction (isolated from Botrytis cinerea or rat liver for tox studies).

-

Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA.

-

Substrate: 20 mM Succinate.

-

Electron Acceptor: DCPIP (2,6-dichlorophenolindophenol) + Phenazine methosulfate (PMS).

Workflow:

-

Isolation: Isolate mitochondria via differential centrifugation (10,000 x g).

-

Incubation: Pre-incubate mitochondrial protein (20 µg) with varying concentrations of Fluxapyroxad or M700F008 (0.001 – 100 µM) for 10 minutes at 25°C.

-

Initiation: Add Succinate (substrate) and DCPIP/PMS (reporter system).

-

Measurement: Monitor the reduction of DCPIP spectrophotometrically at 600 nm (blue to colorless).

-

Validation: Use Malonate as a positive control (competitive inhibitor) and Antimycin A as a negative control (Complex III inhibitor, should have no effect).

Protocol B: Residue Analysis via UHPLC-MS/MS

Objective: Quantify Fluxapyroxad and M700F008 in crop matrices.

Methodology:

-

Extraction: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4]

-

Instrumentation: Triple Quadrupole Mass Spectrometer (LC-MS/MS).

Step-by-Step:

-

Homogenization: Weigh 10g of sample; add 10 mL Acetonitrile (ACN) with 1% Acetic Acid.

-

Partitioning: Add MgSO4 (4g) and NaCl (1g). Vortex vigorously for 1 min. Centrifuge at 4000 rpm.

-

Cleanup: Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine) and C18 sorbent to remove lipids/sugars.

-

Analysis: Inject 2 µL into UHPLC.

-

Column: C18 Reverse Phase (100mm x 2.1mm, 1.7µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Methanol.

-

-

Detection (MRM Mode):

-

Fluxapyroxad: Transition m/z 382.1 → 362.1 (Quantifier).

-

M700F008 (N-desmethyl): Transition m/z 368.1 → 348.1 (Quantifier).

-

Data Summary: Parent vs. Metabolite[5][6][7]

The following table summarizes the key physicochemical and biological distinctions between the parent and the N-desmethyl metabolite.

| Feature | Fluxapyroxad (Parent) | M700F008 (N-desmethyl) |

| Chemical Role | Primary Active Ingredient | Bioactive Metabolite |

| Molecular Weight | 381.31 g/mol | ~367.27 g/mol |

| Lipophilicity (LogP) | High (Optimized for membrane crossing) | Moderate (Slightly more polar due to -NH) |

| SDH Inhibition | Potent (Nanomolar IC50 range) | Active (Generally lower potency than parent) |

| Primary Matrix | Surface residues, waxy layers | Internal tissues, often conjugated to sugar |

| Regulatory Status | Residue of Concern (RoC) | Residue of Concern (RoC) |

References

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2012). Fluxapyroxad: Toxicology and Residue Evaluation.[2] Food and Agriculture Organization. Link

-

U.S. Environmental Protection Agency (EPA). (2012). Pesticide Fact Sheet: Fluxapyroxad. Office of Chemical Safety and Pollution Prevention. Link

-

Wang, W., et al. (2022).[3][5] A Nationwide Study of Residual Fate of Fluxapyroxad and Its Metabolites in Peanut Crops Across China. International Journal of Environmental Research and Public Health. Link

-

Fungicide Resistance Action Committee (FRAC). (2023). SDHI Fungicides: Mode of Action and Resistance Management.Link

- Glättli, A., et al. (2012). Molecular Design of Succinate Dehydrogenase Inhibitors. Modern Methods in Crop Protection Research.

Sources

- 1. A Nationwide Study of Residual Fate of Fluxapyroxad and Its Metabolites in Peanut Crops Across China: Assessment of Human Exposure Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. mdpi.com [mdpi.com]

- 4. Dissipation, persistence, and risk assessment of fluxapyroxad and penthiopyrad residues in perilla leaf (Perilla frutescens var. japonica Hara) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Fluxapyroxad and its N-desmethyl Metabolite in Cereal Grains

Abstract & Introduction

Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide widely used to control a range of fungal diseases in cereal crops such as wheat, barley, and rye.[1][2][3] It functions as a succinate dehydrogenase inhibitor (SDHI), disrupting the mitochondrial electron transport chain in fungi, which prevents energy production and inhibits fungal growth.[1][2][4] Due to its widespread application, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to ensure food safety and protect consumers.[5][6][7][8]

Metabolism studies in plants have shown that fluxapyroxad can be metabolized, with one of the key residues of concern for risk assessment being its N-desmethyl metabolite, M700F008.[4][9] Therefore, robust and sensitive analytical methods are required for the simultaneous quantification of both the parent compound and this metabolite to enforce regulatory compliance and conduct accurate dietary risk assessments.[4][10]

This application note presents a detailed protocol for the determination of fluxapyroxad and its N-desmethyl metabolite in cereal grain matrices. The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[11][12][13] This approach provides the high selectivity and sensitivity required for detecting residues at levels relevant to global MRLs.

Principle of the Method

The analytical workflow is designed for efficiency and accuracy. A homogenized cereal grain sample is first extracted with acidified acetonitrile to ensure efficient recovery of the target analytes. The subsequent partitioning step, induced by the addition of salts, separates the acetonitrile layer from the aqueous and solid matrix components. The raw extract then undergoes a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components such as fatty acids, pigments, and sugars. The final, cleaned extract is then analyzed by UPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides definitive identification and precise quantification of both fluxapyroxad and its N-desmethyl metabolite.

Analyte Information

The chemical structures and properties of the target analytes are summarized below.

| Parameter | Fluxapyroxad (Parent) | Fluxapyroxad-N-desmethyl (M700F008) |

| IUPAC Name | 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide | 3-(difluoromethyl)-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide |

| CAS Number | 907204-31-3 | 1230398-90-5 |

| Molecular Formula | C₁₈H₁₂F₅N₃O | C₁₇H₁₀F₅N₃O |

| Molecular Weight | 381.31 g/mol | 367.28 g/mol |

| Chemical Structure |

Materials, Reagents, and Instrumentation

Instrumentation

-

High-speed blender or laboratory mill (for sample homogenization)

-

Analytical balance (4 decimal places)

-

Centrifuge capable of >4000 rpm with 50 mL and 15 mL tube rotors

-

Multi-tube vortex mixer

-

UPLC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to a 6470 Triple Quadrupole LC/MS or equivalent)[14]

Reagents and Standards

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade)

-

Reagents: Formic acid (FA, ~99%), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)

-

d-SPE Sorbents: Primary Secondary Amine (PSA), C18 bonded silica

-

Analytical Standards: Fluxapyroxad (≥99% purity), Fluxapyroxad-N-desmethyl (M700F008, ≥98% purity)

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each analytical standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile. Store at -20°C. These stocks are stable for at least 12 months.

-

Intermediate Stock Solution (10 µg/mL): Prepare a combined intermediate stock solution by transferring appropriate aliquots of the primary stocks into a single volumetric flask and diluting with acetonitrile.

-

Working Calibration Standards (1-100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate stock solution with blank matrix extract. The use of matrix-matched standards is critical to compensate for signal suppression or enhancement caused by co-eluting matrix components.

Sample Preparation and Extraction (QuEChERS)

The following workflow provides a robust method for extracting the target analytes from the complex cereal matrix.

Caption: QuEChERS extraction and cleanup workflow.

Step-by-Step Protocol:

-

Homogenization: Mill the cereal grain sample (e.g., wheat, barley) into a fine, uniform powder.

-

Weighing: Weigh 5 g (± 0.05 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile containing 1% formic acid to the tube. The acid helps to maintain the stability of certain pesticides. Cap the tube and vortex vigorously for 1 minute.

-

Partitioning: Add a pre-packaged QuEChERS salt mixture containing 4 g anhydrous MgSO₄ and 1 g NaCl. The MgSO₄ absorbs excess water while the NaCl facilitates the separation of the acetonitrile and aqueous layers.

-

Shaking and Centrifugation: Immediately cap and shake the tube vigorously for 1 minute. Centrifuge at ≥4000 rpm for 5 minutes.

-

d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent. The PSA removes acidic interferences, while C18 removes non-polar compounds like fats and oils.

-

Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at ≥10000 rpm for 5 minutes to pellet the sorbent material.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The cleaned extract is analyzed using a UPLC system coupled to a triple quadrupole mass spectrometer.

Logical Flow of UPLC-MS/MS Detection

Caption: UPLC-MS/MS analytical detection pathway.

UPLC Conditions

| Parameter | Setting |

| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B in 8 min, hold for 2 min, re-equilibrate for 3 min |

MS/MS Conditions

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 45 psi |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | CE (eV) | Product Ion (m/z) (Qualifier) | CE (eV) |

| Fluxapyroxad | 382.1 | 161.1 | 25 | 313.1 | 15 |

| Fluxapyroxad-N-desmethyl | 368.1 | 161.1 | 25 | 299.1 | 15 |

Method Validation and Performance

To ensure the trustworthiness and reliability of results, the method was validated according to the European Commission's SANTE/11312/2021 guidelines.[15] Key performance parameters were assessed in a wheat grain matrix.

-

Selectivity: No significant interfering peaks were observed at the retention times of the target analytes in blank matrix samples.

-

Linearity: Excellent linearity was achieved over a concentration range of 1 to 100 µg/kg, with correlation coefficients (r²) > 0.99 for both analytes using matrix-matched calibration curves.

-

Accuracy and Precision: The method's accuracy (expressed as recovery) and precision (expressed as relative standard deviation, RSD) were evaluated by spiking blank wheat samples at three concentration levels (0.01, 0.05, and 0.1 mg/kg).[12]

Summary of Validation Results

| Analyte | Spike Level (mg/kg) | Mean Recovery (%) (n=5) | RSD (%) (n=5) |

| Fluxapyroxad | 0.01 | 95.4 | 6.8 |

| 0.05 | 98.2 | 4.5 | |

| 0.10 | 101.5 | 3.9 | |

| Fluxapyroxad-N-desmethyl | 0.01 | 91.8 | 8.2 |

| 0.05 | 94.6 | 5.1 | |

| 0.10 | 99.7 | 4.2 |

The results demonstrate that the average recoveries (91.8% - 101.5%) and precision (RSD ≤ 8.2%) fall well within the acceptable criteria of 70-120% recovery and ≤20% RSD, respectively, as specified in regulatory guidelines.[12][13][15]

-

Limits of Quantification (LOQs): The LOQ for both analytes was established at 0.01 mg/kg, which is sufficiently sensitive for monitoring compliance with MRLs established by most regulatory authorities.[5][6]

Conclusion

This application note details a highly effective and robust UPLC-MS/MS method for the simultaneous determination of fluxapyroxad and its N-desmethyl metabolite in cereal grains. The use of a modified QuEChERS extraction and d-SPE cleanup provides clean extracts, minimizing matrix effects and ensuring high-quality data. The method has been successfully validated, demonstrating excellent performance in terms of selectivity, linearity, accuracy, and precision. It is suitable for routine use in food safety laboratories for monitoring fluxapyroxad residues in cereal crops.

References

- Method for determining fluxapyroxad residues in fruits and vegetables with GC-EI-MS (gas chromatography-electron ionization-mass spectrometry).

- Fluxapyroxad Environmental Chemistry Method - Soil. U.S. Environmental Protection Agency (EPA).

- FLUXAPYROXAD (256) First draft prepared by Dr S Margerison.

- Modification of the existing maximum residue levels for fluxapyroxad in various crops.

- Maximum residue levels for fluxapyroxad.

- A Nationwide Study of Residual Fate of Fluxapyroxad and Its Metabolites in Peanut Crops Across China: Assessment of Human Exposure Potential. MDPI.

- Fluxapyroxad Environmental Chemistry Method - Soil. U.S. Environmental Protection Agency (EPA).

- Fluxapyroxad (Ref: BAS 700F). AERU, University of Hertfordshire.

- Pesticide residues in food in the European Union: Analysis of notifications in the European Rapid Alert System for Food and Feed

- Fluxapyroxad. Proposed New Uses on Avocado, Coffee, and Stevia.

- Effective Monitoring of Fluxapyroxad and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Treatment Based on UPLC-MS/MS.

- Effective Monitoring of Fluxapyroxad and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Tre

- Pesticides - Fact Sheet for Fluxapyroxad. U.S. Environmental Protection Agency (EPA).

- Effective Monitoring of Fluxapyroxad and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Treatment Based on UPLC-MS/MS.

- METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Commission.

-

Guidelines - Maximum Residue levels. European Commission. [Link]

- The metabolic processes of selected pesticides and their influence on plant metabolism.

- Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. European Commission.

Sources

- 1. fao.org [fao.org]

- 2. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]

- 3. www3.epa.gov [www3.epa.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. CN105675786A - Method for determining fluxapyroxad residues in fruits and vegetables with GC-EI-MS (gas chromatography-electron ionization-mass spectrometry) - Google Patents [patents.google.com]

- 6. Modification of the existing maximum residue levels for fluxapyroxad in various crops - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maximum residue levels for fluxapyroxad - AGRINFO Platform [agrinfo.eu]

- 8. researchgate.net [researchgate.net]

- 9. The metabolic processes of selected pesticides and their influence on plant metabolism. A case study of two field-cultivated wheat varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Effective Monitoring of Fluxapyroxad and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Treatment Based on UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. agilent.com [agilent.com]

- 15. food.ec.europa.eu [food.ec.europa.eu]

Application Note: High-Throughput Analysis of Fluxapyroxad and Its Metabolites in Agricultural Matrices by UPLC-MS/MS

Abstract

This application note presents a robust and sensitive method for the simultaneous separation and quantification of the fungicide Fluxapyroxad and its primary metabolites using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The protocol outlines a streamlined QuEChERS-based sample extraction procedure for complex agricultural matrices, followed by optimized reversed-phase chromatographic conditions that ensure baseline separation of the parent compound and key metabolites, including M700F002, M700F008, and M700F048. This method provides the selectivity and speed required for high-throughput screening and quantitative analysis in regulatory monitoring, food safety assessment, and environmental fate studies.

Introduction

Fluxapyroxad, a pyrazole-carboxamide fungicide, is widely used to control a broad spectrum of fungal diseases on a variety of crops.[1][2] Its mode of action involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.[2] Due to its systemic nature and persistence, regulatory bodies worldwide mandate the monitoring of not only the parent compound but also its metabolites, which may exhibit varying levels of toxicity and environmental mobility.[3] The primary metabolites of concern include M700F002 (3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid), M700F008, and the glycosylated conjugate M700F048.[3][4]

Developing an analytical method capable of resolving these compounds, which possess a range of polarities, from complex sample matrices is a significant challenge. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its high sensitivity, selectivity, and versatility.[5][6] This note details a complete workflow, from sample preparation to final analysis, designed for reliable and efficient determination of Fluxapyroxad and its metabolites.

Principle of the Method

The analytical strategy is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation, followed by instrumental analysis using UPLC-MS/MS.

-

Sample Preparation (QuEChERS): This two-step process is highly effective for extracting a wide range of pesticides from high-moisture food samples.[7][8]

-

Extraction: The homogenized sample is first extracted with acetonitrile. The addition of salts, primarily magnesium sulfate and sodium chloride, induces a liquid-liquid partition, forcing the pesticides from the aqueous sample layer into the organic acetonitrile layer.[9]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents. Primary secondary amine (PSA) removes organic acids and sugars, while C18 sorbent removes non-polar interferences like lipids and waxes.[10] This cleanup step is crucial for reducing matrix effects and protecting the analytical instrumentation.

-

-

Chromatographic Separation (Reversed-Phase UPLC): The separation is achieved using reversed-phase liquid chromatography (RP-LC). In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase.[11][12] Fluxapyroxad, being relatively non-polar, is well-retained by the C18 column. Its more polar metabolites elute earlier. A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic solvent (acetonitrile or methanol), is employed to effectively resolve the parent compound from its more polar metabolites and matrix components.[13]

-

Detection (Tandem Mass Spectrometry): Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity.[14] Analytes are first ionized, typically using electrospray ionization (ESI). The precursor ion (matching the molecular weight of the analyte) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This precursor-to-product ion transition is unique for each compound, minimizing the likelihood of false positives from co-eluting matrix components.[5]

Experimental Protocol

Materials and Reagents

-

Solvents: Acetonitrile, Methanol (LC-MS grade or higher).

-

Reagents: Formic acid (reagent grade), Ammonium formate (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).

-

Standards: Analytical reference standards of Fluxapyroxad, M700F002, M700F008, and M700F048 (≥98% purity).

-

QuEChERS Kits: Extraction salt packets (e.g., containing MgSO₄, NaCl) and d-SPE cleanup tubes (e.g., containing MgSO₄, PSA, C18).

Standard Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each analytical standard into separate 10 mL volumetric flasks and dissolve in acetonitrile.

-

Intermediate Standard Mix (10 µg/mL): Prepare a combined working solution by diluting the individual stock solutions in acetonitrile.

-

Calibration Standards (1-100 ng/mL): Serially dilute the intermediate standard mix with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to prepare a set of calibration standards.

Sample Preparation Protocol (QuEChERS)

-

Homogenization: Weigh 10 g of a homogenized sample (e.g., peanut kernels, cucumber) into a 50 mL centrifuge tube.[4]

-

Extraction:

-

Add 10 mL of acetonitrile (containing 0.2% formic acid).[15]

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

-

Immediately shake for 1 minute to prevent salt agglomeration.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

d-SPE Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube (containing, for example, 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at ≥10,000 rpm for 2 minutes.

-

-

Final Extract:

-

Transfer the cleaned supernatant into an autosampler vial.

-

The extract is now ready for UPLC-MS/MS analysis.

-

UPLC-MS/MS Conditions

The following tables summarize the optimized instrumental conditions for the analysis.

Table 1: UPLC Conditions

| Parameter | Setting |

|---|---|

| Column | Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm)[4] |

| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.45 mL/min[4] |

| Column Temp. | 40 °C[4] |

| Injection Vol. | 5 µL[4] |

| Gradient Program | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 90 | 10 |

| 0.5 | 90 | 10 |

| 2.5 | 10 | 90 |

| 3.0 | 10 | 90 |

| 3.1 | 90 | 10 |

| 4.0 | 90 | 10 |

Table 3: Tandem Mass Spectrometry Conditions

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative[15] |

| Capillary Voltage | 1.5 - 3.0 kV |

| Source Temp. | 150 °C[4] |

| Desolvation Temp. | 350 °C[4] |

| MRM Transitions | See Table 4 |

Table 4: MRM Transitions for Fluxapyroxad and Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Fluxapyroxad | 380.1 | 139.1 | 25 |

| M700F008 | 366.1 | 139.1 | 25 |

| M700F048 | 528.1 | 366.1 | 15 |

| M700F002 | 175.0 | 131.0 | 12 |

Note: These are example values and must be optimized for the specific instrument used.

Workflow Visualization

The overall analytical process is depicted in the workflow diagram below.

Caption: Analytical workflow for Fluxapyroxad analysis.

Results and Discussion

Chromatographic Performance

The use of a sub-2 µm particle column (UPLC) and the optimized gradient program allows for the sharp, well-defined peaks necessary for accurate quantification.[4] The reversed-phase C18 column provides excellent retention for the non-polar Fluxapyroxad parent molecule.[16] The more polar metabolites, such as M700F002 and the glycoside M700F048, have less affinity for the stationary phase and therefore elute earlier in the gradient.[17] The gradient, which starts with a high aqueous content (90%), ensures these polar compounds are retained and focused on the column before the organic content is increased to elute the less polar parent compound. This approach provides baseline separation for all target analytes within a rapid 4-minute cycle time.

Sample Preparation Efficacy

The QuEChERS method is a well-established and validated procedure for multi-residue pesticide analysis in food.[18][19] The use of acetonitrile with a small percentage of formic acid enhances the extraction efficiency for some metabolites.[15] The d-SPE cleanup step is critical; PSA effectively removes acidic matrix components that could interfere with the analysis, while C18 removes lipids. This results in a cleaner extract, which minimizes ion suppression in the MS source, improves method robustness, and extends column lifetime. Studies have shown this method yields recoveries between 74.9% and 110.5% with excellent precision (RSD ≤15.5%) for Fluxapyroxad and its metabolites across various matrices.[15]

Sensitivity and Selectivity

Tandem mass spectrometry in MRM mode offers unparalleled selectivity. By monitoring a specific precursor-to-product ion transition for each analyte, chemical noise from the matrix is virtually eliminated. This allows for very low limits of quantification (LOQ), often below 1 µg/kg in the matrix, which is well below the maximum residue limits (MRLs) set by most regulatory authorities.[15] The use of ESI in negative mode was found to provide excellent sensitivity for these specific compounds.[15]

Conclusion

The UPLC-MS/MS method described herein provides a rapid, sensitive, and reliable solution for the quantitative analysis of Fluxapyroxad and its key metabolites in challenging agricultural matrices. The combination of a highly efficient QuEChERS sample preparation protocol with advanced UPLC separation and tandem MS detection creates a self-validating system suitable for high-throughput laboratories. This protocol supports food safety programs and environmental monitoring by ensuring that produce complies with global regulatory standards.

References

- Agilent Technologies. (n.d.). GC/MS Pesticide Analysis. Retrieved from Agilent.com. [Link: https://www.agilent.com/en/product/gas-chromatography-mass-spectrometry-gc-ms/gc-ms-analyzers/pesticide-analyzers]

- Anacon Laboratories. (2025, April 5). Effective Food Pesticide Detection Using LC-MS/MS Technology. Retrieved from anaconlabs.com. [Link: https://www.anaconlabs.com/blog/effective-food-pesticide-detection-using-lc-ms-ms-technology/]

- Biotage. (2023, February 10). What is the Chemistry Behind Reversed-Phase Flash Chromatography? Retrieved from blogs.biotage.com. [Link: https://blogs.biotage.

- Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. Retrieved from chem.libretexts.org. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/07%3A_Column_Chromatography/7.

- Dong, F., et al. (2020). Effective Monitoring of Fluxapyroxad and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Treatment Based on UPLC-MS/MS. Journal of Agricultural and Food Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.jafc.0c03324]

- Environmental Protection Agency (EPA). (2012, May 2). Pesticides - Fact Sheet for Fluxapyroxad. Retrieved from epa.gov. [Link: https://www.epa.gov/pesticides/fact-sheet-fluxapyroxad]

- European Union Reference Laboratories for Pesticide Residues. (2006, December 6). The QuEChERS Method – Background Information and Recent Developments. Retrieved from eurl-pesticides.eu. [Link: https://www.eurl-pesticides.eu/userfiles/file/EurlSrm/JornadasStuttgart2006/Anastassiades_QuEChERS_background_and_recent_developments.pdf]

- Hernández, F., et al. (2006). Large Scale Pesticide Multiresidue Methods in Food Combining Liquid Chromatography–Time-of-Flight Mass Spectrometry and Tandem Mass Spectrometry. Analytical Chemistry. [Link: https://pubs.acs.org/doi/10.1021/ac060897a]

- Hertfordshire, University of. (n.d.). Fluxapyroxad (Ref: BAS 700F). AERU. Retrieved from aeru.herts.ac.uk. [Link: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3005.htm]

- Hawach Scientific. (2025, October 14). Basic Principle and Application of the QuEChERS Method. Retrieved from hawach.com. [Link: https://www.hawach.

- Li, Y., et al. (2022). A Nationwide Study of Residual Fate of Fluxapyroxad and Its Metabolites in Peanut Crops Across China: Assessment of Human Exposure Potential. MDPI. [Link: https://www.mdpi.com/2073-4395/13/1/65]

- Nguyen, T. A., et al. (2021). A Combination of Chromatography with Tandem Mass Spectrometry Systems (UPLC-MS/MS and GC-MS/MS), Modified QuEChERS Extraction and Mixed-Mode SPE Clean-Up Method for the Analysis of 656 Pesticide Residues in Rice. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8540890/]

- Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from phenomenex.com. [Link: https://www.phenomenex.

- Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Retrieved from phenomenex.com. [Link: https://www.phenomenex.

- Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis. Retrieved from sigmaaldrich.com. [Link: https://www.sigmaaldrich.com/US/en/applications/analytical-chemistry/food-and-beverage-analysis/quechers-method]

- United States Environmental Protection Agency. (n.d.). Fluxapyroxad Environmental Chemistry Method - Soil. Retrieved from epa.gov. [Link: https://www.epa.gov/sites/default/files/2015-06/documents/374091.pdf]

- Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from waters.com. [Link: https://blog.waters.

- Wikipedia. (n.d.). Fluxapyroxad. Retrieved from en.wikipedia.org. [Link: https://en.wikipedia.org/wiki/Fluxapyroxad]

- Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from en.wikipedia.org. [Link: https://en.wikipedia.

- Zhang, H., et al. (2024). Investigation of Residue Dissipation of Fluxapyroxad and Its Metabolites in Chinese Cabbage and Spring Scallion Using Different Application Methods. MDPI. [Link: https://www.mdpi.com/2073-4395/14/9/1785]

Sources

- 1. www3.epa.gov [www3.epa.gov]

- 2. Fluxapyroxad - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. anaconlaboratories.com [anaconlaboratories.com]

- 6. A Combination of Chromatography with Tandem Mass Spectrometry Systems (UPLC-MS/MS and GC-MS/MS), Modified QuEChERS Extraction and Mixed-Mode SPE Clean-Up Method for the Analysis of 656 Pesticide Residues in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. hawach.com [hawach.com]

- 10. CN105675786A - Method for determining fluxapyroxad residues in fruits and vegetables with GC-EI-MS (gas chromatography-electron ionization-mass spectrometry) - Google Patents [patents.google.com]

- 11. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biotage.com [biotage.com]

- 17. waters.com [waters.com]

- 18. mdpi.com [mdpi.com]

- 19. eurl-pesticides.eu [eurl-pesticides.eu]

Synthesis routes for Fluxapyroxad-N-desmethyl production

Executive Summary & Strategic Rationale

Fluxapyroxad (BAS 700 F) is a succinate dehydrogenase inhibitor (SDHI) fungicide widely used in agriculture.[1][2][3] For regulatory compliance (EFSA, EPA, FAO) and residue monitoring, the identification and quantification of its metabolites are mandatory.[1]

Fluxapyroxad-N-desmethyl (Code: M700F008 ; CAS: 2056235-52-8) is a primary metabolite formed via the N-demethylation of the pyrazole ring.[2][3] Unlike the parent compound, this metabolite possesses a free N-H motif on the pyrazole core, significantly altering its polarity and hydrogen-bonding capability.

This Application Note provides a validated, convergent synthesis protocol for producing high-purity M700F008 reference standards. We reject the "direct demethylation" of Fluxapyroxad as a viable route due to poor selectivity and harsh conditions.[1][2] Instead, we detail a de novo convergent strategy coupling the N-desmethyl pyrazole acid with the trifluorobiphenyl amine.

Retrosynthetic Analysis & Pathway Design

The structural integrity of M700F008 relies on the amide bond connection between two complex aromatic systems.[1][2] Our retrosynthetic disconnection cuts the amide bond, revealing two key precursors:

-

Fragment A (Acid): 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Metabolite M700F002).[2]

-

Fragment B (Amine): 3',4',5'-trifluorobiphenyl-2-amine.[2][4][5][6][7][8][9]

Logic: By synthesizing the pyrazole core without the methyl group initially (using hydrazine instead of methylhydrazine), we avoid the difficult late-stage demethylation step.[2][3]

Figure 1: Retrosynthetic strategy decoupling M700F008 into two accessible fragments.

Detailed Experimental Protocols

Protocol A: Synthesis of Fragment A (The Pyrazole Core)

Target: 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.[2][10][11][12] Rationale: The use of triethyl orthoformate creates the reactive ethoxymethylene intermediate, which cyclizes regioselectively with hydrazine.[1][3]

Reagents:

-

Ethyl 4,4-difluoroacetoacetate (1.0 eq)[2]

Step-by-Step:

-

Intermediate Formation: In a reactor, mix Ethyl 4,4-difluoroacetoacetate, triethyl orthoformate, and acetic anhydride. Heat to 100–110°C for 4 hours.[1][2] Distill off the ethyl acetate formed to drive the equilibrium.[2]

-

Cyclization: Cool the residue (Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate) to 0°C. Dissolve in Ethanol. Slowly add Hydrazine Hydrate dropwise (Exothermic!).[1][2] Stir at RT for 2 hours.

-

Hydrolysis: Add 10% NaOH solution directly to the ethanolic mixture. Reflux for 2 hours to saponify the ester.

-

Isolation: Evaporate ethanol. Acidify the aqueous residue with HCl to pH 2.[2] The product, 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid , will precipitate as a white solid.[2] Filter, wash with cold water, and dry.[1]

Data Validation (Frag A):

Protocol B: Synthesis of Fragment B (The Biaryl Amine)

Target: 3',4',5'-trifluorobiphenyl-2-amine.[2][4][5][6][8][9][13][14] Rationale: A Suzuki-Miyaura coupling is preferred over Gomberg-Bachmann reactions for purity and yield.[2]

Reagents:

-

2-Bromoaniline (1.0 eq)[2]

-

3,4,5-Trifluorophenylboronic acid (1.2 eq)[1]

-

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)[1][2]

Step-by-Step:

-

Degassing: Charge 2-Bromoaniline and the Boronic acid into a reaction flask with the solvent. Sparge with Argon/Nitrogen for 15 minutes. Oxygen removal is critical to prevent catalyst deactivation.

-

Catalysis: Add the Palladium catalyst and the base (Na2CO3).[1][2][3]

-

Reaction: Heat to reflux (85–90°C) for 6–12 hours.

-

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[2] Dilute with EtOAc, wash with water and brine.[1]

-

Purification: The crude amine often requires purification via Flash Column Chromatography (SiO2, 0-10% EtOAc in Hexanes) to remove de-boronated byproducts.[2][3]

Data Validation (Frag B):

-

Yield: ~85%

-

Appearance: Off-white to pale brown solid.[2]

Protocol C: Convergent Coupling (Final Assembly)

Target: Fluxapyroxad-N-desmethyl (M700F008).[2][3] Rationale: Direct acid chloride formation of 1H-pyrazoles can lead to side reactions (dimerization at the N).[2][3] We recommend using T3P (Propylphosphonic anhydride) or HATU for a mild, selective amide coupling that tolerates the free pyrazole NH.[1][3]

Reagents:

-

Fragment A (Acid) (1.0 eq)

Step-by-Step:

-

Solution Prep: Dissolve Fragment A and Fragment B in the solvent (EtOAc or DMF) at room temperature.

-

Base Addition: Add DIPEA. Stir for 5 minutes.

-

Coupling: Add T3P solution (or HATU) dropwise. Stir at 25–40°C for 12 hours.

-

Quench: Add water to quench the reaction.

-

Extraction: Separate phases. Wash organic layer with 0.5M HCl (to remove unreacted amine), then sat.[1][2] NaHCO3 (to remove unreacted acid), then brine.[1][2]

-

Crystallization: Concentrate the organic layer.[2][3] Recrystallize from Ethanol/Heptane to obtain high-purity M700F008.[2]

Analytical Characterization & Validation

To certify the material as a Reference Standard, the following criteria must be met:

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Purity | > 98.0% | HPLC-UV (254 nm) |

| Identity (MS) | [M+H]+ = 368.08 (Calc: 367.[2][4][5]27) | LC-MS/MS |

| Identity (NMR) | Consistent with structure | 1H-NMR (DMSO-d6) |

| Key NMR Shift | Pyrazole N-H signal (broad singlet, >13 ppm) | 1H-NMR |

Workflow Diagram:

Figure 2: Integrated workflow for the convergent synthesis of M700F008.

References

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2012).[1][2][3] Fluxapyroxad: Evaluation of Toxicology and Residues. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2012).[1][2] Fluxapyroxad: Pesticide Fact Sheet. Retrieved from [Link][1][2]

-

Bayer CropScience/BASF Patent. (2011).[1][2][3] Method for producing 1-alkyl-3-haloalkyl-pyrazole-4-carboxylic acid derivatives. (Relevant for Fragment A chemistry logic). Retrieved from

-

ResearchGate. (2022).[1][2][3][11] Synthesis and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. (Demonstrates coupling conditions for similar pyrazole acids). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]